molecular formula C12H21NO3 B1376918 Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1375107-55-3

Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B1376918
CAS No.: 1375107-55-3
M. Wt: 227.3 g/mol
InChI Key: MKNKWFWSGQZKQT-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate: is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro junction where a nitrogen and an oxygen atom are part of the ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, starting from a linear precursor containing both nitrogen and oxygen functionalities, cyclization can be induced using a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

    Introduction of the Tert-butyl Group: The tert-butyl ester group is introduced via esterification. This can be achieved by reacting the spirocyclic intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides rigidity and unique steric properties, making it valuable in the design of novel compounds.

Biology

In biological research, this compound can be used as a scaffold for the development of enzyme inhibitors or receptor modulators. Its structural features allow for specific interactions with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The spirocyclic structure is often associated with improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The spirocyclic structure can enhance binding affinity and selectivity by fitting snugly into the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 1-oxa-7-azaspiro[2.5]octane-6-carboxylate

Uniqueness

Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This methyl group can provide steric hindrance, affecting the compound’s interaction with other molecules and potentially enhancing its selectivity in biological systems.

Biological Activity

Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a compound of significant interest in pharmaceutical and biological research due to its unique structural features and potential therapeutic applications. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3, with a molecular weight of 225.30 g/mol. Its structure comprises a spirocyclic framework, which is known to influence biological activity significantly.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight225.30 g/mol
Melting PointNot specified
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents under controlled conditions. For instance, one common method includes the reaction of a suitable precursor with tert-butyl bromoacetate in the presence of a base.

Antiviral Properties

Recent studies have indicated that derivatives of spirocyclic compounds, including those similar to this compound, exhibit antiviral activity against various strains of viruses, including coronaviruses. For example, initial investigations have shown that certain THIQ derivatives possess significant anti-coronavirus properties, suggesting potential applications for similar compounds in treating viral infections .

Antiparasitic Activity

Research has also highlighted the antiparasitic activity of related compounds against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated low cytotoxicity towards mammalian cells while exhibiting effective inhibition of parasite growth .

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. A study indicated that modifications in the THIQ scaffold could lead to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Study 1: Antiviral Activity

In a comparative study assessing the antiviral efficacy of several heterocyclic compounds against human coronavirus strains (229E and OC-43), it was found that some derivatives exhibited promising inhibition rates. The most active compounds showed significantly lower toxicity compared to standard antiviral agents like chloroquine .

Case Study 2: Antiparasitic Effects

A series of THIQ derivatives were tested for their ability to inhibit P. falciparum growth in vitro. The results indicated that certain modifications to the structure led to enhanced activity against drug-resistant strains, providing a basis for further development .

Properties

IUPAC Name

tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-7-12(8-15-12)5-6-13(9)10(14)16-11(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNKWFWSGQZKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1C(=O)OC(C)(C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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